molecular formula C16H21BFNO2 B8248969 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

Cat. No.: B8248969
M. Wt: 289.2 g/mol
InChI Key: BJVMJCFFFIYJMQ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a boronic ester group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitrile group can be oxidized to form a carboxylic acid.

  • Reduction: : The nitrile group can be reduced to form an amine.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Common nucleophiles include water, alcohols, and amines.

Major Products Formed

  • Oxidation: : Carboxylic acid derivative

  • Reduction: : Amine derivative

  • Substitution: : Various boronic acid derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in the development of fluorescent probes and imaging agents.

  • Medicine: : Utilized in the design of pharmaceuticals and drug delivery systems.

  • Industry: : Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

This compound is unique due to its combination of fluorine, boronic ester, and nitrile groups. Similar compounds include:

  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Similar structure but with an amine group instead of a nitrile group.

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: : Similar boronic ester group but with a carboxylic acid derivative.

These compounds differ in their functional groups, which can lead to different reactivity and applications.

Properties

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO2/c1-14(2,10-19)11-7-8-12(13(18)9-11)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMJCFFFIYJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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